molecular formula C9H11ClN2O3S B1372280 5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonyl chloride CAS No. 950094-39-0

5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonyl chloride

Cat. No.: B1372280
CAS No.: 950094-39-0
M. Wt: 262.71 g/mol
InChI Key: OWPFEQZTSUAQTP-UHFFFAOYSA-N
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Description

1-Pyrrolidinecarbonyl chloride is a chemical compound with the molecular formula C5H8ClNO . It is colorless to yellow and has a molecular weight of 133.58 g/mol .


Synthesis Analysis

1-Pyrrolidinecarbonyl chloride is used in the synthesis of (S)-4- (2- (((benzyloxy)carbonyl)amino)-3-methoxy-3-oxopropyl)phenyl pyrrolidine-1-carboxylate .


Molecular Structure Analysis

The molecular structure of 1-Pyrrolidinecarbonyl chloride is represented by the SMILES string C1CCN(C1)C(=O)Cl . The InChI key for this compound is XACWJIQLDLUFSR-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

1-Pyrrolidinecarbonyl chloride is a liquid at room temperature. It has a refractive index of 1.493 (lit.) and a density of 1.209 g/mL at 25 °C (lit.) . It has a boiling point of 104-106 °C/14 mmHg (lit.) .

Scientific Research Applications

Synthesis Applications

5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonyl chloride is used in the synthesis of various compounds. For instance, it's involved in the preparation of hexahydroquinolines and tetrahydrobenzo[a]-xanthen-11-ones through multi-component condensation reactions (Moosavi‐Zare et al., 2013), (Moosavi‐Zare et al., 2013). It's also crucial in the synthesis of pyridyl-pyrazole-5-carboxylic acid amide compounds, showcasing its versatility in organic synthesis (Wang Jun, 2010).

Catalytic Applications

This chemical is used as a catalyst in various synthesis reactions. For instance, it catalyzes the synthesis of 1,2,4,5-tetrasubstituted imidazoles through one-pot multi-component condensation reactions (Zare et al., 2015). It's also involved in tandem Knoevenagel–Michael reactions, signifying its role in facilitating complex chemical processes (Moosavi‐Zare et al., 2013).

Pharmaceutical Research

Anticancer Applications

This compound is used in the synthesis of potential anticancer agents. For instance, substituted N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamide compounds, synthesized using this chemical, have shown potent cytotoxicity against various cancer cell lines (Redda et al., 2011).

Material Science

Polymer Synthesis

It's also used in the preparation of novel soluble fluorinated polyamides containing pyridine and sulfone moieties, indicating its application in the development of advanced materials with desirable properties like high thermal stability and low dielectric constants (Xiao-Ling Liu et al., 2013).

Safety and Hazards

1-Pyrrolidinecarbonyl chloride is a hazardous substance. It causes severe skin burns and eye damage. Contact with water liberates toxic gas . Safety measures include wearing eye protection/face protection and avoiding inducing vomiting if swallowed .

Properties

IUPAC Name

5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O3S/c10-16(14,15)7-5-8(11-6-7)9(13)12-3-1-2-4-12/h5-6,11H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWPFEQZTSUAQTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=CN2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

950094-39-0
Record name 5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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